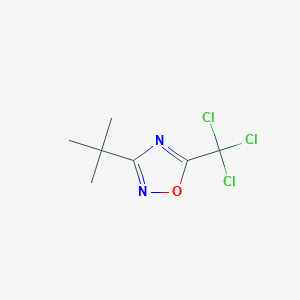

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

Description

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 1202-15-9) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at position 3 and a trichloromethyl group at position 3. Its molecular formula is C₇H₉Cl₃N₂O, with a molecular weight of 243.52 g/mol . The tert-butyl group confers steric bulk and lipophilicity, while the trichloromethyl group is electron-withdrawing, influencing both reactivity and stability. This compound is of interest in pharmaceutical and agrochemical research due to the versatile bioactivity of 1,2,4-oxadiazoles, including antifungal, nematicidal, and antitumor properties .

Properties

IUPAC Name |

3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl3N2O/c1-6(2,3)4-11-5(13-12-4)7(8,9)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRACYOJIXTBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the reaction of a substituted amidoxime with trichloroacetic anhydride. The amidoxime precursor in this case is pivalamidoxime (tert-butyl amidoxime), which upon reaction with trichloroacetic anhydride undergoes cyclodehydration and ring closure to form the 1,2,4-oxadiazole ring bearing the trichloromethyl substituent.

This method is part of a broader class of preparation approaches for 5-trichloromethyl-1,2,4-oxadiazoles, which generally proceed via:

- Fusion or heating of substituted amidoximes or their salts with trichloroacetic anhydride.

- The reaction is conducted under controlled temperature conditions, typically between 35–45 °C during addition and then heating to 130–140 °C for ring closure.

- The reaction mixture is subsequently worked up by quenching in ice-water, extraction, washing, drying, and purification by distillation or recrystallization.

Detailed Preparation Procedure for this compound

-

- Trichloroacetic anhydride (0.2 mole, 65 g)

- Pivalamidoxime (tert-butyl amidoxime) (0.1 mole, 11.6 g)

-

- 200 mL Erlenmeyer flask with condenser and drying tube

- Stirring apparatus

-

- Trichloroacetic anhydride is placed in the flask and stirred.

- Pivalamidoxime is added portionwise with stirring, maintaining the temperature between 35 and 45 °C to control the exothermic reaction.

- After complete addition, the mixture is heated to 130–140 °C and maintained at this temperature for 1 hour to facilitate cyclization.

- The reaction mixture is then poured into an ice-water mixture, causing phase separation.

- The organic phase is extracted three times with methylene chloride (CH2Cl2).

- The combined extracts are dried over sodium sulfate (Na2SO4), filtered, and distilled under reduced pressure.

- The distillate, a colorless liquid boiling at 57 °C at 0.8–0.9 mm Hg, is collected and identified as 3-tert-butyl-5-trichloromethyl-1,2,4-oxadiazole.

Yield: Approximately 61% of theoretical yield.

Reaction Scheme

$$

\text{Pivalamidoxime} + \text{Trichloroacetic anhydride} \xrightarrow[\text{130-140 °C}]{\text{1 hour}} \text{this compound} + \text{By-products}

$$

Comparative Table of Preparation Conditions and Yields for Related 5-Trichloromethyl-1,2,4-oxadiazoles

| Compound | Amidoxime Precursor | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| This compound | Pivalamidoxime | 130–140 | 1 hour | 61 | Distilled product, colorless liquid |

| 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole | Propionamidoxime | 130–140 | 1 hour | 70 | Boiling point 54 °C at 2 mm Hg |

| 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole | 2-methyl-propamidoxime | 120 | 1 hour | Not specified | Extracted with methylene chloride |

| 3-(2-pyridyl)-5-(trichloromethyl)-1,2,4-oxadiazole | 2-picolinamidoxime | 110 | 1 hour | Not specified | Extracted and purified by crystallization |

Alternative Preparation Methods

Other methods for preparing 5-trichloromethyl-1,2,4-oxadiazoles include:

Reaction of substituted hydroxamyl halides with nitriles:

Substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) react with trichloroacetonitrile in an inert organic solvent at 40–150 °C until hydrogen halide evolution ceases, followed by crystallization or filtration to isolate the oxadiazole.Fusion of substituted amidoxime salts with substituted amides:

A 1:1 molar mixture of amidoxime salt (e.g., trichloromethyl amidoxime) and substituted amide (e.g., trichloroacetamide) is fused at 100–200 °C for 15 minutes to several hours to yield the oxadiazole ring system.

These alternative approaches provide routes to structurally related oxadiazoles but are less commonly used for the specific tert-butyl substituted compound.

Research Findings and Notes

- The method involving pivalamidoxime and trichloroacetic anhydride is well-documented with reproducible yields around 60–70%.

- The reaction requires careful temperature control during addition to avoid decomposition or side reactions.

- The product is typically purified by extraction, drying, and vacuum distillation or recrystallization.

- Analytical confirmation is done by boiling point determination under reduced pressure and elemental analysis.

- Similar methods have been successfully applied to prepare various 3-substituted 5-trichloromethyl-1,2,4-oxadiazoles with different alkyl or aryl substituents, indicating the versatility of this synthetic approach.

Summary Table: Key Parameters for this compound Preparation

| Parameter | Details |

|---|---|

| Starting Materials | Pivalamidoxime, Trichloroacetic anhydride |

| Reaction Temperature | 35–45 °C (addition), 130–140 °C (heating) |

| Reaction Time | 1 hour heating after addition |

| Workup | Ice-water quench, methylene chloride extraction, drying, distillation |

| Product Physical State | Colorless liquid |

| Boiling Point | 57 °C at 0.8–0.9 mm Hg |

| Yield | 61% |

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce derivatives with different functional groups replacing the trichloromethyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , characterized by a five-membered oxadiazole ring substituted with a tert-butyl group and a trichloromethyl group. These substituents enhance its reactivity and potential interactions with biological targets.

Chemistry

- Building Block for Synthesis : 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives, which can be utilized in further chemical research .

Biology

- Biological Activity : The compound exhibits significant biological activities including antimicrobial properties. Studies suggest it may interact with specific enzymes or receptors in microbial pathogens, potentially inhibiting their growth .

- Enzyme Inhibition : Research indicates that this oxadiazole derivative can act as an enzyme inhibitor, which may have implications in drug development targeting specific diseases.

Medicine

- Pharmaceutical Development : Due to its diverse biological activities, this compound is being explored as a lead compound for the development of new pharmaceuticals aimed at treating infections and cancers .

- Potential Therapeutic Applications : Its interactions with biological systems suggest potential uses in treating inflammatory conditions and as an anticancer agent due to its ability to modulate cellular signaling pathways.

Industry

- Agricultural Applications : The compound has been investigated for its herbicidal and fungicidal properties, making it a candidate for use in crop protection formulations . Its systemic activity enhances its effectiveness against various plant pathogens.

Case Study 1: Antimicrobial Properties

A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. Molecular docking studies indicated strong binding affinities to bacterial enzymes critical for survival, suggesting a mechanism of action based on enzyme inhibition.

Case Study 2: Synthesis of Derivatives

Research focused on the chemical synthesis of various derivatives of this compound revealed that modifications to the trichloromethyl group could enhance biological activity. For instance, replacing the trichloromethyl group with an amino group resulted in compounds with improved antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, potentially altering their function or activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Physicochemical Stability

- Thermal and Chemical Stability :

- The tert-butyl group stabilizes the oxadiazole ring against thermal degradation, whereas the trichloromethyl group increases susceptibility to hydrolysis under basic conditions.

- Methyl-substituted analogues (e.g., 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole) are more reactive but less stable than tert-butyl derivatives due to reduced steric protection .

Biological Activity

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Its unique structure, characterized by a tert-butyl group and a trichloromethyl substituent, positions it as a significant candidate in medicinal chemistry and agricultural applications. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈Cl₃N₃O

- Structure : The compound features an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the oxadiazole class exhibit various biological activities, including:

- Antimicrobial : Potential effectiveness against bacterial and fungal infections.

- Anti-inflammatory : Possible applications in treating inflammatory conditions.

- Anticancer : Investigated for its ability to induce apoptosis in cancer cells.

The mechanism of action for this compound involves:

- Covalent Bond Formation : The compound can form covalent bonds with target molecules, potentially altering their function.

- Interaction with Enzymes : Molecular docking studies suggest it interacts with specific enzymes or receptors in microbial pathogens, indicating potential inhibitory effects on disease-related proteins.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. For instance:

- A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting it could serve as a lead compound in drug development for treating infections .

Anticancer Properties

Research has indicated that this compound may induce apoptosis in cancer cells:

- It has been shown to activate caspases, which are critical in the apoptotic pathway. This mechanism makes it a candidate for further investigation in cancer therapy .

Comparative Biological Activity of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Tert-butyl-5-(dichloromethyl)-1,2,4-oxadiazole | Contains dichloromethyl instead of trichloromethyl | May exhibit different biological activities |

| 3-(p-Chlorophenyl)-5-trichloromethyl-1,2,4-oxadiazole | Substituted phenyl group | Potentially more effective against certain pathogens |

| 3-Aryl-5-trichloromethyl-1,2,4-oxadiazoles | Aryl groups can vary widely | Offers diverse pharmacological profiles |

This table illustrates how variations in substituents can lead to differences in biological activity and application potential.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution Reactions : The trichloromethyl group can be replaced by amines to yield amino derivatives.

- Reactions under Mild Conditions : Typically conducted at temperatures ranging from 0 to 150 °C using solvents like methanol or ethanol.

Q & A

Q. Challenges :

- Competitive pathways : Unwanted 1,3,4-oxadiazole formation due to tautomerization .

- Limited substituent diversity : Bulky groups (e.g., tert-butyl) hinder cyclization .

Solutions : - Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity via controlled heating .

- Template-directed cyclization : Use pre-organized amidoxime intermediates to favor 1,2,4-oxadiazole formation .

- Catalytic systems : Pd/C or CuI catalysts promote selective C-N bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.